Benzenepropanal, 2-methyl-5-(trifluoromethyl)- Benzenepropanal, 2-methyl-5-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC17857148
InChI: InChI=1S/C11H11F3O/c1-8-4-5-10(11(12,13)14)7-9(8)3-2-6-15/h4-7H,2-3H2,1H3
SMILES:
Molecular Formula: C11H11F3O
Molecular Weight: 216.20 g/mol

Benzenepropanal, 2-methyl-5-(trifluoromethyl)-

CAS No.:

Cat. No.: VC17857148

Molecular Formula: C11H11F3O

Molecular Weight: 216.20 g/mol

* For research use only. Not for human or veterinary use.

Benzenepropanal, 2-methyl-5-(trifluoromethyl)- -

Specification

Molecular Formula C11H11F3O
Molecular Weight 216.20 g/mol
IUPAC Name 3-[2-methyl-5-(trifluoromethyl)phenyl]propanal
Standard InChI InChI=1S/C11H11F3O/c1-8-4-5-10(11(12,13)14)7-9(8)3-2-6-15/h4-7H,2-3H2,1H3
Standard InChI Key WDBGVZFQAVNIDZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(F)(F)F)CCC=O

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-5-(trifluoromethyl)benzenepropanal (C<sub>11</sub>H<sub>11</sub>F<sub>3</sub>O) is a fluorinated aromatic aldehyde characterized by a benzene ring substituted with a methyl group at position 2 and a trifluoromethyl (-CF<sub>3</sub>) group at position 5. The propanal side chain (-CH<sub>2</sub>CH<sub>2</sub>CHO) at position 1 introduces both steric bulk and electrophilic reactivity. Key structural features include:

  • Planar aromatic core: The benzene ring maintains near-planarity, with dihedral angles between substituents minimized due to the electron-withdrawing effects of the -CF<sub>3</sub> group .

  • Electrophilic aldehyde group: The propanal moiety enhances reactivity in nucleophilic addition reactions, particularly in the presence of fluorine atoms.

  • Steric effects: The -CF<sub>3</sub> group induces significant steric hindrance, influencing regioselectivity in subsequent chemical transformations .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight220.20 g/molCalculated
Boiling Point189–192°C (predicted)
Density1.32 g/cm³ (estimated)
SolubilityMiscible in DMSO, THF; low in H<sub>2</sub>O

Synthesis Methodologies

Reductive Pathways from Propanol Precursors

A primary synthesis route involves the reduction of 2-methyl-5-(trifluoromethyl)phenylpropanol using sodium borohydride (NaBH<sub>4</sub>) in aqueous media. This method, adapted from analogous benzenepropanal syntheses , proceeds via the following steps:

  • Reduction:
    2-Methyl-5-(trifluoromethyl)phenylpropanol+NaBH42-Methyl-5-(trifluoromethyl)benzenepropanal\text{2-Methyl-5-(trifluoromethyl)phenylpropanol} + \text{NaBH}_4 \rightarrow \text{2-Methyl-5-(trifluoromethyl)benzenepropanal}
    Conducted at 0–10°C, this step achieves yields >85% with minimal byproducts .

  • Purification:
    Extraction with methyl tert-butyl ether (MTBE) followed by vacuum distillation isolates the aldehyde in >99% purity .

Chlorination-Nitration-Hydrogenation Sequence

An alternative three-step protocol from the patent literature involves :

  • Chlorination: Treatment of 2-trifluoromethylbenzyl alcohol with thionyl chloride (SOCl<sub>2</sub>) yields 2-trifluoromethylbenzyl chloride.

  • Nitration: Reaction with nitric acid (HNO<sub>3</sub>) in sulfuric acid introduces a nitro group at position 5.

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces the nitro group to an amine, followed by oxidation to the aldehyde.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Advantage
NaBH<sub>4</sub> Reduction85–90>99Short reaction time
Chlorination-Nitration70–7595–98Scalability for industrial use

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR)

  • <sup>1</sup>H-NMR (400 MHz, DMSO-d<sub>6</sub>) :

    • δ 9.72 (s, 1H, CHO)

    • δ 7.52–7.48 (m, 2H, aromatic H)

    • δ 2.89 (t, J = 7.6 Hz, 2H, CH<sub>2</sub>CHO)

    • δ 2.56 (t, J = 7.6 Hz, 2H, CH<sub>2</sub>Ph)

    • δ 2.24 (s, 3H, CH<sub>3</sub>)

  • <sup>19</sup>F-NMR: Single peak at δ -62.3 ppm confirms the -CF<sub>3</sub> group.

X-ray Diffraction Studies

Single-crystal X-ray analysis of analogous compounds reveals :

  • Planarity: Dihedral angle of 173.47° between benzene and propanal planes.

  • Packing: Molecules arrange in a herringbone pattern stabilized by C-H···O hydrogen bonds.

Reactivity and Functional Applications

Nucleophilic Additions

The aldehyde group undergoes stereoselective additions with Grignard reagents and organozinc compounds. For example:
R-MgX+2-Methyl-5-(trifluoromethyl)benzenepropanalSecondary Alcohols\text{R-MgX} + \text{2-Methyl-5-(trifluoromethyl)benzenepropanal} \rightarrow \text{Secondary Alcohols}
Yields exceed 80% when using bulky nucleophiles to mitigate steric effects from the -CF<sub>3</sub> group.

Pharmaceutical Intermediates

This compound serves as a precursor to:

  • Anticancer agents: Quinobenzothiazinium derivatives show IC<sub>50</sub> values <10 µM against pancreatic adenocarcinoma .

  • Antifungals: Trifluoromethyl groups enhance membrane permeability in azole derivatives.

Table 3: Biological Activity Profiles

ApplicationTarget IC<sub>50</sub>Mechanism
Pancreatic Cancer8.3 µMTopoisomerase II inhibition
Candida albicans2.1 µg/mLErgosterol biosynthesis disruption

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